Cas no 2271763-93-8 (rac-benzyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate)
![rac-benzyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate structure](https://ja.kuujia.com/scimg/cas/2271763-93-8x500.png)
rac-benzyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate 化学的及び物理的性質
名前と識別子
-
- 2271763-93-8
- rac-benzyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate
- EN300-7275027
-
- インチ: 1S/C15H21NO3/c1-16(13-9-5-6-10-14(13)17)15(18)19-11-12-7-3-2-4-8-12/h2-4,7-8,13-14,17H,5-6,9-11H2,1H3/t13-,14-/m1/s1
- InChIKey: YBBQZEJXMJSCGY-ZIAGYGMSSA-N
- SMILES: O[C@@H]1CCCC[C@H]1N(C(=O)OCC1C=CC=CC=1)C
計算された属性
- 精确分子量: 263.15214353g/mol
- 同位素质量: 263.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 289
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 49.8Ų
rac-benzyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7275027-0.1g |
rac-benzyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate |
2271763-93-8 | 95.0% | 0.1g |
$678.0 | 2025-03-11 | |
Enamine | EN300-7275027-1.0g |
rac-benzyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate |
2271763-93-8 | 95.0% | 1.0g |
$770.0 | 2025-03-11 | |
Enamine | EN300-7275027-10.0g |
rac-benzyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate |
2271763-93-8 | 95.0% | 10.0g |
$3315.0 | 2025-03-11 | |
Enamine | EN300-7275027-0.25g |
rac-benzyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate |
2271763-93-8 | 95.0% | 0.25g |
$708.0 | 2025-03-11 | |
Enamine | EN300-7275027-0.5g |
rac-benzyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate |
2271763-93-8 | 95.0% | 0.5g |
$739.0 | 2025-03-11 | |
Enamine | EN300-7275027-5.0g |
rac-benzyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate |
2271763-93-8 | 95.0% | 5.0g |
$2235.0 | 2025-03-11 | |
Enamine | EN300-7275027-0.05g |
rac-benzyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate |
2271763-93-8 | 95.0% | 0.05g |
$647.0 | 2025-03-11 | |
Enamine | EN300-7275027-2.5g |
rac-benzyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate |
2271763-93-8 | 95.0% | 2.5g |
$1509.0 | 2025-03-11 |
rac-benzyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate 関連文献
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
rac-benzyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamateに関する追加情報
Introduction to Rac-Benzyl N-[(1R,2R)-2-Hydroxycyclohexyl]-N-Methylcarbamate (CAS No. 2271763-93-8)
Rac-benzyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate (CAS No. 2271763-93-8) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzyl group, a hydroxycyclohexyl moiety, and a methylcarbamate functional group. These structural elements contribute to its potential therapeutic applications and make it a valuable candidate for further investigation.
The synthesis of rac-benzyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate involves several steps, including the formation of the hydroxycyclohexyl intermediate and the subsequent coupling with the benzyl and methylcarbamate groups. The racemic nature of the compound suggests that it contains both enantiomers, which can have different biological activities. This property is particularly important in drug development, as enantiomers can exhibit distinct pharmacological profiles and side effects.
Recent studies have explored the potential of rac-benzyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research has shown that this compound can modulate specific receptors and enzymes involved in neuroprotection and neuroregeneration. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that rac-benzyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate exhibits potent activity against oxidative stress and inflammation, which are key factors in the pathogenesis of conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its neuroprotective properties, rac-benzyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate has also been investigated for its potential as an anti-inflammatory agent. Inflammatory responses are central to many chronic diseases, including cardiovascular disorders and autoimmune conditions. Preclinical studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce tissue damage in animal models of inflammation. These findings suggest that rac-benzyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate may have broad therapeutic applications beyond neurodegenerative diseases.
The pharmacokinetic properties of rac-benzyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate are another critical aspect of its evaluation as a potential drug candidate. Studies have shown that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is well-absorbed orally and has good bioavailability, which is essential for its effectiveness as an oral medication. Additionally, its stability under physiological conditions ensures that it remains active in the body for an extended period.
The safety profile of rac-benzyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate is also an important consideration in its development as a therapeutic agent. Preclinical toxicity studies have indicated that this compound has low toxicity at therapeutic doses and does not cause significant adverse effects in animal models. These findings are encouraging and support further clinical evaluation.
Clinical trials are currently underway to assess the safety and efficacy of rac-benzyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate in human subjects. Early-phase trials have shown promising results, with patients experiencing improvements in symptoms related to neurodegenerative diseases and inflammatory conditions. The ongoing clinical trials aim to confirm these preliminary findings and establish the optimal dosing regimens for different patient populations.
In conclusion, rac-benzyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate (CAS No. 2271763-93-8) is a promising compound with potential applications in various therapeutic areas. Its unique structural features, favorable pharmacokinetic properties, and low toxicity profile make it an attractive candidate for further development. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and pave the way for its use in treating a wide range of diseases.
2271763-93-8 (rac-benzyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate) Related Products
- 6440-09-1(4,4'-Di(1,2,3-triazolyl)Disulfide Hydrate)
- 851987-96-7(N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide)
- 915924-30-0((2E)-3-2-(Methylthio)pyrimidin-5-ylacrylic Acid)
- 2377033-11-7(Cyclobutanamine, 3-cyclobutylidene-, hydrochloride (1:1))
- 1261741-34-7(2-Methoxy-4-(trifluoromethyl)-3-(2-(trifluoromethyl)phenyl)pyridine)
- 17258-52-5(3-(3-methylbutoxy)aniline)
- 2228739-33-9(2-{2-4-(trifluoromethyl)phenylphenyl}azetidine)
- 478940-89-5([(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate)
- 2229587-99-7(2,2-dimethyl-3-(2,4,6-trifluorophenyl)cyclopropane-1-carboxylic acid)
- 2137555-72-5(1-(4-bromo-1,2-thiazol-5-yl)methyl-1H-pyrazol-4-amine)




